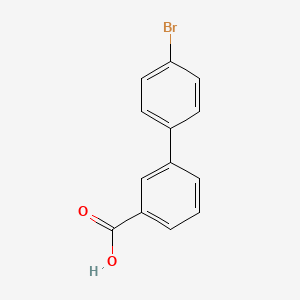

![molecular formula C14H12ClNO3S B1332720 Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 356568-66-6](/img/structure/B1332720.png)

Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate, is a chemical entity that appears to be related to various research areas, including organic synthesis, crystallography, and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions and the use of Morita-Baylis-Hillman acetates, as seen in the preparation of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates . Similarly, the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate through a one-pot, three-component condensation suggests that the synthesis of the compound may also involve a multicomponent strategy, potentially under mild conditions.

Molecular Structure Analysis

Crystallographic studies, such as those performed on Ethyl 2-(2-Chlorophenyl)-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate , provide detailed insights into the molecular geometries of related compounds. The use of X-ray diffraction crystallography and density functional theory (DFT) calculations, as seen in the analysis of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide , could be applied to determine the molecular structure of Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds, such as the alkylation reactions to synthesize Methyl N-(carbazolyl)acetyl-2-aminotetrahydrothiophene-3-carboxylates , could inform the potential chemical reactions involving Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate. Additionally, the reactions with methyl 3-hydroxythiophene-2-carboxylate leading to various ethers suggest that the compound may also undergo reactions to form different derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR . These methods, along with fluorescence property investigations , could be employed to analyze the physical and chemical properties of Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate. Theoretical calculations, such as those performed on the N-acetyl-N'-methylamide derivative of a cyclopropane analogue of phenylalanine , could also provide valuable information on the conformational preferences and stability of the compound.

科学的研究の応用

1. Organic Synthesis and Crystal Structure Analysis

Methyl 3-aminothiophene-2-carboxylate, a related compound, is crucial in organic synthesis, medicine, dyes, and pesticides. Its single crystal X-ray diffraction analysis reveals distinct molecular interactions and properties (Tao et al., 2020).

2. Dyeing Polyester Fibers

Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, a similar compound, has been used to synthesize novel disperse dyes for dyeing polyester fabrics. These dyes offer a range of colors with good fastness properties, though they exhibit poor photostability (Iyun et al., 2015).

3. Anticonvulsant Enaminones

Compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, structurally similar to the compound , have been studied for their anticonvulsant properties. Their crystal structures and hydrogen bonding patterns provide insights into their potential therapeutic applications (Kubicki et al., 2000).

4. Antimicrobial Activity

Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have shown significant antimicrobial properties. These compounds have been synthesized and evaluated for their biological activities, demonstrating the versatility of thiophene derivatives in drug development (Prasad et al., 2017).

5. NMDA Receptor Modulation

Methyl N-(carbazolyl)acetyl-2-aminotetrahydrobenzothiophene-3-carboxylates, similar in structure, have been synthesized and identified as modulators of neuronal NMDA receptors. This highlights their potential in neurological research and therapy (Sokolov et al., 2019).

特性

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-19-14(18)12-10(9-5-3-2-4-6-9)8-20-13(12)16-11(17)7-15/h2-6,8H,7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZIDNLJEOTBPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)